molecular formula C16H10ClN3OS2 B11037370 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone

1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone

Cat. No.: B11037370
M. Wt: 359.9 g/mol
InChI Key: KBYFNASEGNHULB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone is a complex organic compound that features a chlorophenyl group, a triazolobenzothiazole moiety, and a sulfanyl-ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the triazolobenzothiazole core, which can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminobenzenethiol and hydrazine derivatives. The chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the ethanone linkage through a nucleophilic substitution reaction, often using reagents like acetyl chloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolobenzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-(benzothiazol-2-ylsulfanyl)-1-ethanone: Lacks the triazole ring, which may affect its biological activity and chemical reactivity.

    1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl)-1-ethanone: Similar structure but without the sulfanyl group, potentially altering its chemical properties and applications.

Uniqueness: 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone is unique due to the presence of both the triazolobenzothiazole moiety and the sulfanyl-ethanone linkage. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H10ClN3OS2

Molecular Weight

359.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

InChI

InChI=1S/C16H10ClN3OS2/c17-11-7-5-10(6-8-11)13(21)9-22-15-18-19-16-20(15)12-3-1-2-4-14(12)23-16/h1-8H,9H2

InChI Key

KBYFNASEGNHULB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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